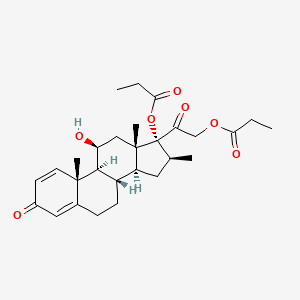

9-Deschloro-beclomethasone dipropionate

Description

Structure

3D Structure

Properties

CAS No. |

71934-47-9 |

|---|---|

Molecular Formula |

C28H38O7 |

Molecular Weight |

486.605 |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,16S,17R)-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25+,26-,27-,28-/m0/s1 |

InChI Key |

MOBDTSZFGVHTSP-XSSMMPJHSA-N |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 9 Position Modified Glucocorticoid Analogues

Impact of C-9 Substituents (e.g., hydrogen, bromine) on Glucocorticoid Receptor Binding

The nature of the substituent at the C-9 position significantly influences the binding affinity of glucocorticoids to the GR. Historically, the introduction of a 9-alpha-fluoro group to the steroid backbone, as seen in molecules like dexamethasone (B1670325), was a key discovery that led to highly potent anti-inflammatory agents. nih.govresearchgate.net This modification generally enhances binding affinity compared to the endogenous glucocorticoid, cortisol. nih.gov

Further modifications at this position have yielded varied results. Replacing the 9-alpha-fluoro group of dexamethasone with a 9-alpha-chloro group, as in mometasone (B142194) furoate (in conjunction with other changes), contributes to a compound with very high potency. nih.gov The removal of the C-9 halogen entirely, creating a C-9 hydrogen analogue such as 9-Deschloro-beclomethasone dipropionate, represents another modification strategy. A distinct but related modification involves creating a double bond between C-9 and C-11 (Δ-9,11), which removes the C-11 hydroxyl group. nih.gov The resulting compound, Vamorolone, maintains a high affinity for the glucocorticoid receptor. nih.gov This is notable because the C-11 hydroxyl group typically forms a crucial hydrogen bond within the receptor pocket. nih.gov

| Compound | C-9 Substituent | Other Key Features | Impact on GR Binding |

| Cortisol | Hydrogen | Endogenous steroid structure | Baseline binding affinity nih.gov |

| Dexamethasone | α-Fluoro | Δ¹ double bond, 16α-methyl | Enhanced binding affinity compared to cortisol nih.gov |

| Beclomethasone (B1667900) | α-Chloro | Δ¹ double bond, 16β-methyl | Potent GR ligand |

| Budesonide (B1683875) | Hydrogen | 16α,17α-acetal | High binding affinity, higher than dexamethasone nih.gov |

| Mometasone Furoate | α-Chloro | Δ¹ double bond, 16α-methyl, C-17α furoate ester | High-affinity binding nih.gov |

| Vamorolone | Δ-9,11 double bond | Lacks C-11 hydroxyl group | High binding affinity nih.gov |

Correlation between Molecular Structure and in vitro Biological Potency

A direct correlation exists between the molecular structure, particularly the C-9 substituent, and the in vitro biological potency of glucocorticoids. This potency is intrinsically linked to the compound's ability to bind to and activate the GR. nih.gov The high receptor binding affinity observed with many C-9 modified analogues generally translates to high biological activity. nih.govnih.gov

For example, dexamethasone, with its 9-alpha-fluoro group, exhibits significantly higher potency than cortisol. nih.gov Similarly, budesonide, despite lacking a C-9 fluoro atom, shows a higher affinity for the GR than dexamethasone and is about 14 times more active. nih.gov Even when 9-alpha-fluorination slightly decreased the binding affinity of a budesonide epimer, the resulting fluorinated compounds were still substantially more active than dexamethasone. nih.gov This underscores that receptor affinity is a strong, though not sole, predictor of in vivo topical activity. nih.gov

The case of Vamorolone, a Δ-9,11 steroid, is particularly illustrative. nih.gov While it binds with high affinity, it does not induce classical GR transactivation to the same extent as traditional glucocorticoids like prednisolone. nih.gov This demonstrates that modifications at the C-9/C-11 region can dissociate receptor binding from certain downstream transcriptional events, offering a pathway to selective glucocorticoid receptor modulators (SGRMs) with potentially different activity profiles. nih.govnih.gov The high potency of mometasone furoate is attributed in part to its C-9 chloro group, but also significantly to its C-17α furoate ester which completely fills the ligand-binding pocket, creating additional anchor points for high-affinity binding and, consequently, high potency. nih.gov

| Compound | C-9 Modification | In Vitro Receptor Affinity | Relative In Vitro Potency |

| Dexamethasone | α-Fluoro | High | High nih.gov |

| Budesonide (22R-epimer) | Hydrogen | Very High (Higher than Dexamethasone) | Very High (14x more active than Dexamethasone) nih.gov |

| 9α-fluoro-(22R)-epimer of budesonide | α-Fluoro | Slightly decreased vs. Budesonide | High (8x more active than Dexamethasone) nih.gov |

| Vamorolone | Δ-9,11 double bond | High | High anti-inflammatory activity with reduced transactivation nih.gov |

Computational Chemistry Approaches to Predict SAR

To rationalize and predict the structure-activity relationships of C-9 modified and other glucocorticoid analogues, computational chemistry has become an indispensable tool. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are employed to understand and forecast the binding affinity of novel compounds. nih.govnih.gov

QSAR models have been successfully developed by correlating the chemical structures of a large set of compounds with their experimentally determined binding affinities. nih.gov These models can then be used to predict the GR binding affinity for new or hypothetical compounds, aiding in the identification of molecules that may trigger glucocorticoid-mediated effects. nih.gov

Molecular docking and molecular dynamics simulations provide a more dynamic and detailed view of the ligand-receptor interactions. nih.govrsc.org Docking studies can predict the binding mode of a glucocorticoid within the GR's ligand-binding pocket, while MD simulations can reveal how the receptor's structure changes in response to binding a specific ligand. nih.gov For example, MD simulations have been used to examine structural changes in the activation function 2 (AF-2) region of the GR, which is crucial for transcriptional regulation. nih.gov Such computational studies can help explain why some ligands act as potent activators while others have more selective activity, providing a rational basis for designing improved drugs. nih.govnih.gov These theoretical studies can also identify key amino acid residues within the receptor that are critical for ligand binding and allosteric communication, guiding future drug design efforts. frontiersin.org

Design and Synthesis of Novel C-9 Modified Glucocorticoid Structures

The design and synthesis of novel C-9 modified glucocorticoids often rely on established synthetic pathways that use key intermediates. google.comresearchgate.net Corticosteroid 9,11β-epoxides are crucial intermediates in the manufacturing of many important C-9 halogenated glucocorticoids, including beclomethasone, dexamethasone, and mometasone. researchgate.net

The synthesis of Δ-9,11 steroids, which lack a C-9 substituent, represents a significant pathway for creating novel analogues. google.com These are often prepared from 9,11-epoxy steroids through deoxygenation reactions. google.com A common method involves the regioselective dehydration of an 11α-hydroxysteroid to form the Δ-9,11 double bond, which can then be further processed. researchgate.net For example, a process for synthesizing Δ-9,11 steroids involves the deoxygenation of a 9,11-epoxy steroid using hydroiodic acid (HI). google.com The synthesis of these Δ-9,11 intermediates is of growing importance as they are precursors to both established corticosteroids and novel, safer agents for treating inflammatory conditions. google.com

In addition to traditional chemical synthesis, enzymatic modifications are being explored as a powerful and highly selective tool for functionalizing the steroid nucleus. rsc.org Researchers have identified enzymes, such as certain cytochrome P450s and α-ketoglutarate-dependent oxygenases, that can catalyze hydroxylation at various positions, including C-9. rsc.org This biocatalytic approach offers a green and efficient alternative for creating novel steroid structures that may be difficult to produce through conventional chemistry. rsc.org

Advanced Research Perspectives and Methodological Innovations in Glucocorticoid Chemistry

Integration of Omics Technologies for Comprehensive Biochemical Pathway Analysis

The comprehensive analysis of biochemical pathways for glucocorticoid analogues like 9-Deschloro-beclomethasone dipropionate is increasingly reliant on omics technologies. These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular interactions and cellular responses to a given compound. nih.gov

Transcriptomics, for instance, can elucidate the gene expression profiles altered by 9-Deschloro-beclomethasone dipropionate. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify the genes and, consequently, the signaling pathways that are modulated by the compound. This is particularly relevant for understanding its anti-inflammatory effects, as glucocorticoids are known to regulate the transcription of numerous genes involved in the inflammatory cascade. nih.gov For example, studies on the parent compound, beclomethasone (B1667900) dipropionate (BDP), have shown that its metabolism and subsequent induction of cytochrome P450 (CYP) 3A enzymes can be analyzed at the mRNA level. nih.gov Such analyses for 9-Deschloro-beclomethasone dipropionate would be crucial in determining how the absence of the 9-chloro group affects its influence on gene expression compared to BDP.

Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the cellular state. In the context of 9-Deschloro-beclomethasone dipropionate, metabolomic profiling can identify the specific metabolic pathways it perturbs. The metabolism of BDP itself is complex, involving hydrolysis by esterases to its active metabolite, beclomethasone 17-monopropionate (17-BMP), and further metabolism by CYP3A enzymes. researchgate.net A comparative metabolomic study of 9-Deschloro-beclomethasone dipropionate would reveal the similarities and differences in its metabolic fate, offering insights into its potency and duration of action.

The integration of these omics datasets provides a powerful approach to construct a detailed map of the biochemical pathways influenced by 9-Deschloro-beclomethasone dipropionate, from gene regulation to metabolic output.

Table 1: Application of Omics Technologies in Glucocorticoid Research

| Omics Technology | Application in the Study of 9-Deschloro-beclomethasone dipropionate | Potential Findings |

| Transcriptomics | Analysis of gene expression changes in response to the compound. | Identification of regulated genes and pathways, understanding of anti-inflammatory mechanisms. |

| Proteomics | Study of protein expression and post-translational modifications. | Elucidation of protein targets and downstream signaling effects. |

| Metabolomics | Profiling of cellular metabolites to assess functional impact. | Characterization of metabolic pathways affected by the compound and its metabolites. |

Development of Novel in vitro Models for Compound Evaluation

The evaluation of glucocorticoid activity has been significantly enhanced by the development of novel in vitro models that more accurately mimic human physiology. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular interactions and microenvironment of tissues. oup.com

Three-dimensional (3D) cell culture models, such as spheroids and organoids, represent a significant advancement. youtube.com These models exhibit more physiologically relevant growth patterns, cell-cell interactions, and even drug resistance profiles compared to their 2D counterparts. oup.comnih.gov For a compound like 9-Deschloro-beclomethasone dipropionate, evaluating its efficacy and cellular effects in 3D models of lung or skin tissue would provide more translatable data. For instance, 3D models of adrenocortical carcinoma have demonstrated increased steroidogenesis and altered responses to chemotherapy compared to monolayer cultures, highlighting the importance of the tissue microenvironment. oup.comnih.gov

Cerebral organoids, which are 3D in vitro models of brain development, are also being used to study the effects of glucocorticoids on neural cells. frontiersin.org This is particularly relevant for understanding the potential neurological effects of systemically absorbed glucocorticoids. The use of such advanced models can help in the preclinical assessment of 9-Deschloro-beclomethasone dipropionate, offering insights into its tissue-specific activities and potential off-target effects.

The development of these sophisticated in vitro systems allows for a more nuanced and accurate evaluation of glucocorticoid analogues, bridging the gap between preclinical research and clinical outcomes.

Application of Advanced Spectroscopic Techniques for Conformational Studies

The biological activity of a glucocorticoid is intrinsically linked to its three-dimensional structure and conformational dynamics, which determine its binding affinity to the glucocorticoid receptor (GR). Advanced spectroscopic techniques are indispensable tools for elucidating these structural features at an atomic level. researchgate.net

Other spectroscopic techniques like Circular Dichroism (CD) and Infrared (IR) spectroscopy can provide valuable information about the secondary structure of proteins and the nature of ligand-protein interactions. researchgate.net When 9-Deschloro-beclomethasone dipropionate binds to the GR, these techniques can detect conformational changes in the receptor, offering insights into the mechanism of receptor activation.

The application of these advanced spectroscopic methods provides a detailed picture of the structure-activity relationships of glucocorticoids, which is crucial for the rational design of new analogues. acs.org

Table 2: Spectroscopic Techniques for Glucocorticoid Analysis

| Spectroscopic Technique | Information Obtained | Relevance to 9-Deschloro-beclomethasone dipropionate |

| Nuclear Magnetic Resonance (NMR) | Atomic-level structure, conformation, and dynamics. | Elucidation of the 3D structure and its influence on GR binding. |

| Circular Dichroism (CD) | Secondary structure of proteins and conformational changes upon ligand binding. | Analysis of GR conformational changes induced by the compound. |

| Infrared (IR) Spectroscopy | Vibrational modes of chemical bonds, functional groups. | Characterization of the compound and its interaction with the GR. |

Future Directions in the Rational Design of Modified Glucocorticoid Analogues

The rational design of modified glucocorticoid analogues aims to develop compounds with improved therapeutic profiles, such as enhanced potency, selectivity, and reduced side effects. This process is increasingly guided by a deep understanding of the structure-activity relationships and the molecular interactions with the GR.

Computational modeling and crystallography play a pivotal role in this endeavor. nih.gov By visualizing the crystal structure of the GR ligand-binding domain, researchers can identify key amino acid residues that interact with the glucocorticoid molecule. researchgate.net This information can be used to design novel analogues with modifications that optimize these interactions. For 9-Deschloro-beclomethasone dipropionate, the absence of the 9-chloro group likely alters its interaction with the GR. Computational docking studies could predict how this change affects the binding affinity and orientation within the receptor pocket.

The concept of "soft" glucocorticoids, which are designed to be rapidly metabolized to inactive forms after exerting their therapeutic effect, is a promising strategy to minimize systemic side effects. researchgate.net The design of such compounds relies on a thorough understanding of their metabolic pathways. Future research on 9-Deschloro-beclomethasone dipropionate could explore modifications that introduce metabolically labile sites, potentially leading to a "softer" drug with a more favorable safety profile.

The development of antibody-glucocorticoid conjugates (GC-ADCs) represents another innovative approach for targeted delivery to specific tissues, thereby reducing systemic exposure and associated adverse effects. acs.org While still in development, this strategy holds promise for treating inflammatory diseases with greater precision.

The future of glucocorticoid design lies in the integration of computational methods, structural biology, and innovative drug delivery systems to create highly effective and safe therapeutic agents.

Q & A

Q. How should researchers address contradictions in pharmacokinetic data between animal and human studies?

- Methodological Answer : Perform allometric scaling to adjust for interspecies differences in metabolism. For example, intramuscular rabbit studies showed teratogenicity (umbilical hernias, cleft palate), but topical human use lacks systemic exposure. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate safe doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.